molecular formula C21H15BrN2OS B4544260 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide

Cat. No. B4544260
M. Wt: 423.3 g/mol
InChI Key: DXMXEXOJZQCAEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves several steps, including the initial formation of the core structure followed by functionalization to introduce specific substituents. For similar compounds, methods involve reacting specific benzoyl chlorides with aminobenzothiazole derivatives or using metal-catalyzed C-H bond functionalization reactions, indicating a complex and carefully controlled synthesis process to achieve the desired molecular architecture (Al Mamari et al., 2019).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using various spectroscopic methods, including NMR, IR, and GC-MS, which confirm the presence of specific functional groups and the overall molecular framework. Crystallographic studies further elucidate the spatial arrangement of atoms within the compound, providing insights into its three-dimensional conformation and potential intermolecular interactions (Prabukanthan et al., 2020).

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, including metal-catalyzed C-H bond functionalization, highlighting their reactivity and potential for further modification. These reactions are crucial for the synthesis of complex molecules and have implications for developing new materials and pharmaceutical agents. The presence of a bidentate directing group in the molecule's structure plays a significant role in its chemical behavior and reactivity (Al Mamari et al., 2019).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are determined through experimental studies, including thermal analysis and X-ray diffraction, which provide insights into the compound's stability, solubility, and suitability for specific applications (Prabukanthan et al., 2020).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c1-13-16(21-24-18-9-2-3-11-19(18)26-21)8-5-10-17(13)23-20(25)14-6-4-7-15(22)12-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMXEXOJZQCAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide
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N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide
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N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide
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N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide

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